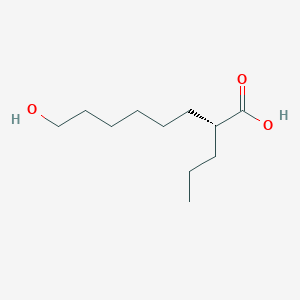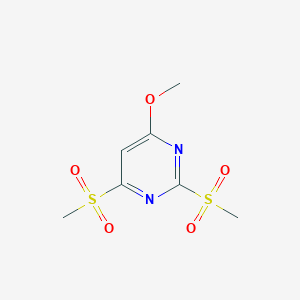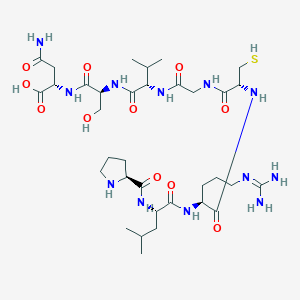![molecular formula C13H18NO4P B12541630 Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate CAS No. 797763-27-0](/img/structure/B12541630.png)
Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are present in many natural products, including amino acids, plant hormones, and neurotransmitters
Métodos De Preparación
The synthesis of diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate involves several steps. One common method starts with the reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal to form enamines. These enamines are then converted into indoles using the Batcho–Leimgruber synthetic protocol. The choice of reducing agent for the reductive cyclization of intermediate enamines is crucial for selectively obtaining the desired indole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can lead to the formation of amino derivatives .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, indole derivatives, including diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate, have shown promise as anti-HIV agents, protein kinase inhibitors, and modulators of ion exchange transport systems . Additionally, these compounds are being investigated for their potential use in treating various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate can be compared with other indole derivatives, such as (4-nitro-1H-indol-6-yl)phosphonates and (4-amino-1H-indol-6-yl)phosphonates . These compounds share similar chemical structures but differ in their functional groups, which can lead to variations in their biological activities and applications. The unique combination of the indole moiety and the phosphonate group in this compound makes it a valuable compound for further research and development.
Propiedades
Número CAS |
797763-27-0 |
|---|---|
Fórmula molecular |
C13H18NO4P |
Peso molecular |
283.26 g/mol |
Nombre IUPAC |
6-(diethoxyphosphorylmethoxy)-1H-indole |
InChI |
InChI=1S/C13H18NO4P/c1-3-17-19(15,18-4-2)10-16-12-6-5-11-7-8-14-13(11)9-12/h5-9,14H,3-4,10H2,1-2H3 |
Clave InChI |
YVWYDMPHELRWJO-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(COC1=CC2=C(C=C1)C=CN2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)

![3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine](/img/structure/B12541573.png)


![Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-](/img/structure/B12541587.png)
![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
![Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-](/img/structure/B12541592.png)
![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)

![5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole](/img/structure/B12541610.png)

![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12541629.png)
